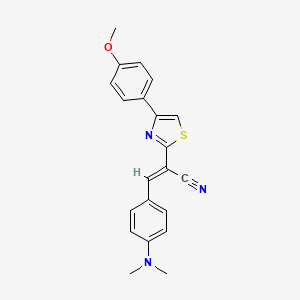![molecular formula C23H17N3O B11712063 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzodiazole moiety linked to a chromenimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of 1H-1,3-benzodiazole derivatives with chromenimine precursors under specific conditions. Common reagents used in the synthesis include:
Aromatic amines: These serve as starting materials for the benzodiazole moiety.
Aldehydes or ketones: These are used to form the chromenimine structure.
Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodiazole or chromenimine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique chemical properties can be leveraged to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures, such as 2-aminobenzimidazole.
Chromenimine derivatives: Compounds with similar chromenimine structures, such as 2H-chromen-2-imine.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to the combination of benzodiazole and chromenimine moieties in its structure
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26) |
InChI Key |
JZCAVWGYEXHDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


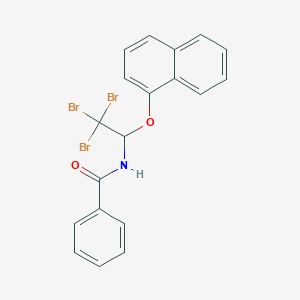

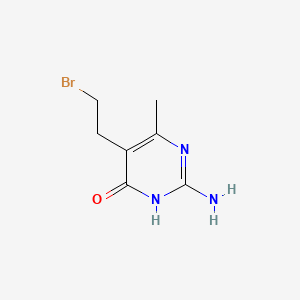
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)

![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)
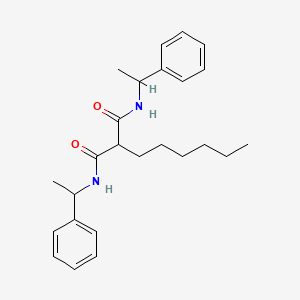

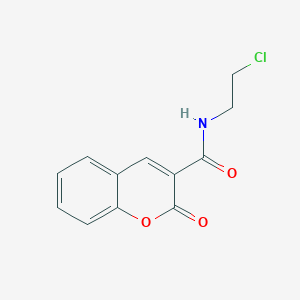
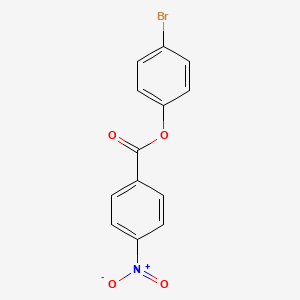
![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
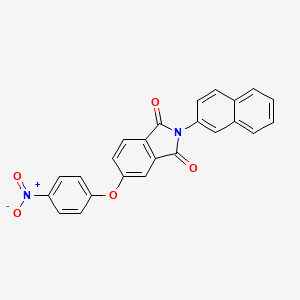
![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
